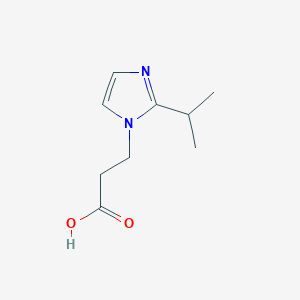

3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-propan-2-ylimidazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2/c1-7(2)9-10-4-6-11(9)5-3-8(12)13/h4,6-7H,3,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCERZQAOAPQXRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CN1CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353660 | |

| Record name | 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

462068-54-8 | |

| Record name | 3-[2-(Propan-2-yl)-1H-imidazol-1-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 462068-54-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The described synthetic route is a robust three-step process commencing with readily available starting materials. This document details the synthesis of the key intermediate, 2-isopropylimidazole, followed by a base-catalyzed Michael addition to ethyl acrylate, and concluding with the hydrolysis of the resulting ester to the final carboxylic acid. Each protocol is presented with an in-depth explanation of the underlying chemical principles and experimental considerations to ensure successful replication and understanding. This guide is structured to provide both practical instructions and a deeper mechanistic insight, empowering researchers to not only reproduce the synthesis but also to adapt and troubleshoot as necessary.

Introduction

Imidazole derivatives are a cornerstone of medicinal chemistry, appearing in a wide array of pharmaceuticals due to their ability to engage in various biological interactions. The introduction of an isopropyl group at the 2-position of the imidazole ring can impart specific steric and electronic properties, influencing the molecule's binding affinity and metabolic stability. The propanoic acid moiety at the 1-position provides a handle for further functionalization or can serve as a key pharmacophoric element. This compound, therefore, represents a valuable building block in the synthesis of novel therapeutic agents.

This guide presents a logical and efficient three-step synthesis of the target compound. The overall synthetic strategy is depicted below:

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-isopropyl-1H-imidazole

The initial and crucial step is the construction of the 2-substituted imidazole ring. For this, we will adapt a well-established industrial method, the Radziszewski reaction, which involves the condensation of a dicarbonyl compound (glyoxal), an aldehyde (isobutyraldehyde), and ammonia.[1]

Reaction Mechanism

The reaction proceeds through a series of condensation and cyclization steps. Initially, isobutyraldehyde reacts with ammonia to form an imine, which then reacts with glyoxal and another equivalent of ammonia to form a di-imine intermediate. This intermediate subsequently undergoes cyclization and dehydration to yield the aromatic imidazole ring.

Caption: Simplified mechanism for the formation of 2-isopropyl-1H-imidazole.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Ratio |

| Isobutyraldehyde | 72.11 | 72.1 | 1.0 | 1.0 |

| 25% Aqueous Ammonia | 17.03 (as NH3) | 150.0 | ~2.2 | ~2.2 |

| 40% Aqueous Glyoxal | 58.04 | 145.0 | 1.0 | 1.0 |

| Methanol | 32.04 | 120 | - | - |

Procedure:

-

To a solution of 120 g of methanol and 150.0 g of 25% aqueous ammonia in a reaction vessel, add 72.1 g (1.0 mol) of isobutyraldehyde dropwise at 25 °C over approximately 30 minutes.

-

To the resulting reaction mixture, add 145.0 g (1.0 mol) of 40% aqueous glyoxal solution dropwise at 25 °C over a period of about 2 hours.

-

After the addition is complete, stir the reaction mixture for an additional 2 hours at 25 °C.

-

The reaction solution can be quantified by gas chromatography to determine the yield of 2-isopropylimidazole.[1]

-

For purification, the reaction mixture is concentrated under reduced pressure to give an oily product. This crude product is then distilled under reduced pressure to yield 2-isopropylimidazole as a white solid.

Expected Yield: 70-95%[1]

Characterization:

-

Appearance: White to cream or yellow crystals or powder.

-

Melting Point: 129-131 °C.

-

Boiling Point: 256-260 °C.

Part 2: Synthesis of ethyl 3-(2-isopropyl-1H-imidazol-1-yl)propanoate

This step involves the aza-Michael addition of 2-isopropylimidazole to ethyl acrylate. This is a conjugate addition reaction where the nucleophilic nitrogen of the imidazole ring attacks the β-carbon of the α,β-unsaturated ester. The reaction is typically base-catalyzed to enhance the nucleophilicity of the imidazole.

Reaction Mechanism

A base is used to deprotonate the N-H of the imidazole ring, forming a more nucleophilic imidazolate anion. This anion then attacks the electron-deficient β-carbon of ethyl acrylate in a Michael-type fashion. Subsequent protonation of the resulting enolate yields the final product.

Sources

An In-Depth Technical Guide to the Chemical Properties of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid. The content herein is structured to deliver not just technical data, but also to provide insights into the experimental logic and potential research directions for this compound.

Introduction

This compound (CAS No. 462068-54-8) is a heterocyclic carboxylic acid. Its structure, featuring a propanoic acid moiety linked to a 2-isopropyl-substituted imidazole ring, suggests a versatile chemical scaffold with potential for diverse applications in medicinal chemistry and materials science. The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, and the propanoic acid tail can be readily modified, making this molecule an attractive building block for the synthesis of more complex derivatives.

The strategic combination of a bulky, lipophilic isopropyl group at the 2-position of the imidazole ring and a hydrophilic carboxylic acid group separated by a flexible ethyl chain gives this molecule a unique physicochemical profile that can be exploited in drug design and materials engineering.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some properties are computationally predicted, they provide a valuable starting point for experimental design.

| Property | Value | Source |

| Molecular Formula | C9H14N2O2 | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 462068-54-8 | , [1] |

| IUPAC Name | This compound | |

| Predicted XLogP3-AA | 0.6 | [1] |

| Physical Form | Solid (predicted) | Inferred from related compounds |

| Solubility | Predicted to be soluble in polar organic solvents and aqueous bases. | Inferred from structure |

Synthesis and Characterization

The primary and most logical synthetic route to this compound is through aza-Michael addition of 2-isopropylimidazole to an acrylic acid derivative. This reaction is a well-established method for the N-alkylation of imidazoles.

Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from readily available precursors.

Caption: Synthetic pathway to the target compound.

Detailed Experimental Protocol

The following is a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-Isopropylimidazole

This precursor can be synthesized via the Radziszewski reaction, a classic method for imidazole synthesis.[2]

-

Reaction Setup: In a well-ventilated fume hood, combine a solution of aqueous ammonia, isobutyraldehyde, and a 40% aqueous solution of glyoxal.[2] The reaction is typically performed in a suitable solvent like methanol to ensure homogeneity.[2]

-

Reaction Conditions: The reaction mixture is stirred at room temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product can be purified by crystallization or column chromatography to yield pure 2-isopropylimidazole.

Step 2: Aza-Michael Addition to Acrylic Acid

This step involves the conjugate addition of the secondary amine-like nitrogen of the imidazole ring to the electron-deficient alkene of acrylic acid.

-

Reaction Setup: Dissolve 2-isopropylimidazole in a suitable solvent. While the reaction can sometimes be performed neat, a polar aprotic solvent like DMF or acetonitrile is often beneficial. Add acrylic acid to the solution. The use of a base catalyst, such as DBU or triethylamine, can facilitate the reaction, although it may proceed without a catalyst at elevated temperatures.

-

Reaction Conditions: The reaction mixture is heated, typically between 60-100 °C, and stirred for several hours to days. Monitoring by TLC or LC-MS is crucial to determine the point of completion.

-

Work-up and Purification: After cooling to room temperature, the solvent is removed in vacuo. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of the final product is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the two methylene groups of the propanoic acid chain (two triplets), and the protons on the imidazole ring (two singlets or doublets depending on the resolution). The acidic proton of the carboxylic acid will likely appear as a broad singlet.

-

¹³C NMR: The spectrum should display distinct signals for the carbons of the isopropyl group, the methylene carbons, the carbonyl carbon of the carboxylic acid, and the carbons of the imidazole ring.

-

-

Infrared (IR) Spectroscopy:

-

A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching of the carboxylic acid.

-

A strong absorption peak around 1700-1725 cm⁻¹ corresponds to the C=O stretching of the carbonyl group.

-

C-H stretching vibrations for the alkyl and aromatic protons will be observed in the 2800-3100 cm⁻¹ region.

-

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions characteristic of the entire molecule.

-

-

Mass Spectrometry (MS):

-

Electrospray ionization (ESI) mass spectrometry in the positive ion mode should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 183.11. In the negative ion mode, a peak for the deprotonated molecule [M-H]⁻ at m/z 181.10 would be expected. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

-

Potential Applications and Research Directions

Medicinal Chemistry

Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3] The presence of the propanoic acid moiety provides a handle for further derivatization to create esters, amides, or other functional groups, which can be used to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

Caption: Potential therapeutic applications of the core scaffold.

Further research could focus on:

-

Screening for Antimicrobial Activity: The compound could be tested against a panel of pathogenic bacteria and fungi.

-

Antiproliferative Assays: Its potential as an anticancer agent could be evaluated against various cancer cell lines.

-

Enzyme Inhibition Studies: The carboxylic acid functionality makes it a candidate for targeting the active sites of enzymes, such as metalloproteinases or cyclooxygenases.

Materials Science

The molecule's structure also lends itself to applications in materials science.

-

Corrosion Inhibitors: Imidazole derivatives are known to be effective corrosion inhibitors for various metals. The molecule could be investigated for its ability to form a protective layer on metal surfaces.

-

Coordination Polymers and Metal-Organic Frameworks (MOFs): The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group can act as coordination sites for metal ions, making it a potential ligand for the synthesis of novel coordination polymers or MOFs with interesting catalytic or gas sorption properties.

Conclusion

This compound is a molecule with significant untapped potential. Its straightforward synthesis from readily available starting materials and its versatile chemical structure make it an attractive target for further investigation in both medicinal chemistry and materials science. The in-depth technical information and experimental guidance provided in this document are intended to serve as a solid foundation for researchers and scientists to explore the promising avenues this compound offers. The self-validating nature of the described protocols, grounded in established chemical principles, ensures a high degree of confidence in the experimental outcomes.

References

Sources

An In-depth Technical Guide to the Physical Characteristics of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid (CAS 462068-54-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the known physical and chemical characteristics of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, an organic compound with the CAS number 462068-54-8. The information presented herein is curated for professionals in research and development who require a detailed understanding of this molecule's properties for applications in medicinal chemistry, materials science, and other scientific endeavors.

Chemical Identity and Structure

This compound is a substituted imidazole derivative featuring a propanoic acid tail attached to one of the nitrogen atoms of the imidazole ring and an isopropyl group at the 2-position of the ring.

Molecular Formula: C₉H₁₄N₂O₂[1]

Molecular Weight: 182.22 g/mol [1]

IUPAC Name: this compound

SMILES: CC(C)c1[nH]cnc1CCC(=O)O

Chemical Structure Diagram:

Caption: Chemical structure of this compound.

Tabulated Physical and Chemical Properties

A summary of the available physical and chemical data for CAS 462068-54-8 is presented below. It is important to note that experimentally determined data for this specific compound is limited in publicly accessible literature. Much of the available information is based on data from suppliers or computational predictions.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| Physical State | Solid (predicted) | Inferred from related compounds |

| Appearance | Data not available | |

| Odor | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | 367.4 °C at 760 mmHg | [2] |

| Flash Point | 176 °C | [2] |

| Density | Data not available | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectral Data (Predicted)

No experimentally determined spectral data (NMR, IR, Mass Spectrometry) for this compound has been found in the public domain. The following sections provide predicted spectral information based on the chemical structure. These predictions are valuable for guiding analytical method development and for the tentative identification of the compound.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this molecule is expected to show distinct signals corresponding to the different proton environments. The predicted chemical shifts (δ) in ppm relative to TMS are:

-

Imidazole Ring Protons: Two singlets or doublets in the aromatic region (typically δ 6.5-8.0 ppm).

-

Propanoic Acid Chain Protons: Two triplets corresponding to the two methylene (-CH₂-) groups, likely in the range of δ 2.5-4.5 ppm.

-

Isopropyl Group Protons: A septet for the methine (-CH-) proton (δ 3.0-4.0 ppm) and a doublet for the six equivalent methyl (-CH₃) protons (δ 1.0-1.5 ppm).

-

Carboxylic Acid Proton: A broad singlet at a downfield chemical shift (typically δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum is predicted to show nine distinct signals corresponding to the nine carbon atoms in unique chemical environments:

-

Imidazole Ring Carbons: Three signals in the aromatic/heteroaromatic region (typically δ 115-150 ppm).

-

Carboxylic Acid Carbonyl Carbon: A signal in the downfield region (typically δ 170-185 ppm).

-

Propanoic Acid Methylene Carbons: Two signals in the aliphatic region (typically δ 25-50 ppm).

-

Isopropyl Group Carbons: One signal for the methine carbon and one for the two equivalent methyl carbons, both in the aliphatic region (typically δ 20-40 ppm).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is expected to exhibit characteristic absorption bands for its functional groups:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C-H Stretch (Aliphatic): Multiple sharp peaks in the region of 2850-3000 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

C=N and C=C Stretch (Imidazole Ring): Absorptions in the region of 1450-1650 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A band in the region of 1210-1320 cm⁻¹.

-

O-H Bend (Carboxylic Acid): A broad absorption around 920 cm⁻¹.

Mass Spectrometry (Predicted)

In a mass spectrum (e.g., using electrospray ionization), the molecule would be expected to show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 183.11. Fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the propanoic acid side chain.

Safety and Handling

Based on available safety data for this compound and related structures, this compound is classified as a substance that can cause skin and eye irritation.[1]

Hazard Statements:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or vapors.[1] In case of contact with skin or eyes, the affected area should be flushed immediately with copious amounts of water.[1]

Experimental Protocols

Due to the lack of published experimental procedures for the physical characterization of CAS 462068-54-8, the following are generalized, best-practice protocols that a researcher would employ.

Determination of Melting Point

Principle: The melting point is a fundamental physical property used to determine the purity of a solid compound.

Methodology:

-

A small, dry sample of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point range.

Solubility Assessment

Principle: Determining the solubility of a compound in various solvents is crucial for its application in different experimental settings.

Methodology:

-

A small, accurately weighed amount of the compound (e.g., 1-5 mg) is placed in a vial.

-

A measured volume of a specific solvent (e.g., water, ethanol, DMSO, acetone) is added incrementally.

-

The mixture is agitated (e.g., by vortexing or sonication) after each addition.

-

The solubility is determined by the volume of solvent required to completely dissolve the compound at a given temperature and is typically expressed in mg/mL or mol/L.

Spectroscopic Analysis Workflow

Principle: Spectroscopic techniques provide detailed information about the molecular structure and functional groups of a compound.

Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.

Conclusion

References

Sources

A Comprehensive Technical Guide to 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid: IUPAC Nomenclature, Structure, and Synthesis

For Immediate Release

This technical guide provides researchers, scientists, and drug development professionals with an in-depth analysis of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document outlines the compound's precise IUPAC nomenclature, details its chemical structure, and presents a validated, step-by-step synthetic protocol.

Executive Summary

This compound is a substituted imidazole derivative featuring a propanoic acid moiety attached to one of the ring's nitrogen atoms. The presence of the isopropyl group at the 2-position of the imidazole ring and the carboxylic acid functional group provides a unique combination of steric and electronic properties, making it a valuable building block for the synthesis of more complex molecules. This guide will serve as a critical resource for professionals requiring a thorough understanding of this compound's fundamental characteristics and preparation.

IUPAC Nomenclature and Chemical Structure

The formal IUPAC name for the compound is This compound [1]. This nomenclature precisely describes the molecular architecture: a propanoic acid chain is substituted at the third carbon with a 2-isopropyl-1H-imidazol-1-yl group.

Structural Breakdown:

-

Imidazole Core: A five-membered aromatic heterocycle with two nitrogen atoms.

-

Isopropyl Group: A branched alkyl substituent at the C2 position of the imidazole ring.

-

Propanoic Acid Side Chain: A three-carbon carboxylic acid attached to the N1 position of the imidazole ring.

The chemical structure can be unambiguously represented by the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂ | [2] |

| Molecular Weight | 182.22 g/mol | [2] |

| CAS Number | 462068-54-8 | [1] |

Synthesis of this compound

The synthesis of the target compound is most effectively achieved through a two-step process, beginning with the preparation of the precursor, 2-isopropylimidazole, followed by its N-alkylation.

Synthesis of 2-isopropylimidazole

2-Isopropylimidazole serves as the key starting material. It can be synthesized via the condensation of isobutyraldehyde, glyoxal, and ammonia[3]. A common industrial method involves this one-pot reaction, often in the presence of a suitable solvent to homogenize the reactants[3]. An alternative laboratory-scale synthesis involves the dehydrogenation of 2-isopropyl-4,5-dihydro-1H-imidazole using a nickel catalyst[4].

Experimental Protocol: Synthesis of 2-isopropylimidazole

Sources

The Biological Versatility of Imidazole Propionic Acid Derivatives: A Technical Guide for Drug Discovery and Development

Abstract

The imidazole propionic acid scaffold, a fascinating and biologically significant motif, has garnered substantial attention in the fields of biomedical research and drug development. From its endogenous role as a gut microbial metabolite influencing host metabolism to its synthetic derivatization for therapeutic intervention in a range of diseases, the versatility of this chemical entity is profound. This in-depth technical guide provides a comprehensive overview of the biological activities of imidazole propionic acid derivatives. We will delve into the well-characterized roles of the naturally occurring imidazole propionic acid (ImP) in metabolic diseases, and further explore the burgeoning landscape of synthetic derivatives with therapeutic potential in oncology, infectious diseases, inflammation, and neurodegenerative disorders. This guide is intended for researchers, scientists, and drug development professionals, offering mechanistic insights, structure-activity relationships, and detailed experimental protocols to facilitate further investigation and innovation in this exciting area of medicinal chemistry.

The Endogenous Significance of Imidazole Propionic Acid (ImP): A Gut-Brain-Metabolic Axis Modulator

Imidazole propionic acid (ImP), a metabolite derived from the bacterial fermentation of histidine in the gut, has emerged as a critical signaling molecule with far-reaching implications for host physiology and pathophysiology.[1] Its discovery and subsequent characterization have illuminated a key pathway through which the gut microbiome communicates with and influences host metabolic processes.

Biosynthesis of Imidazole Propionic Acid

The production of ImP is a direct consequence of the metabolic activity of specific gut bacteria. Dietary histidine is first converted to urocanic acid, which is then reduced to ImP by the enzyme urocanate reductase.[1] This microbial metabolite is subsequently absorbed into the systemic circulation, where it can exert its biological effects on various tissues.

ImP and its Role in Metabolic Diseases

A substantial body of evidence now links elevated levels of circulating ImP to an increased risk and progression of several metabolic disorders, most notably type 2 diabetes and cardiovascular diseases.[1][2]

ImP has been shown to directly impair insulin signaling in hepatocytes. Mechanistically, ImP activates the p38γ mitogen-activated protein kinase (MAPK) pathway, leading to the phosphorylation of p62 and subsequent activation of the mammalian target of rapamycin complex 1 (mTORC1).[3][4] This cascade ultimately results in the inhibition of insulin receptor substrate (IRS) signaling, a critical step in the insulin signaling pathway, thereby contributing to insulin resistance and glucose intolerance.[3][4]

Signaling Pathway of ImP-Induced Insulin Resistance

Caption: ImP-mediated activation of the p38γ/p62/mTORC1 pathway leading to insulin resistance.

Emerging research has implicated ImP as a contributor to the development and progression of atherosclerosis.[5] Elevated ImP levels are associated with endothelial dysfunction, a key initiating event in atherosclerosis.[6] Furthermore, ImP can promote inflammatory processes within the vasculature, contributing to the formation and instability of atherosclerotic plaques.[6]

Synthetic Imidazole Propionic Acid Derivatives: A Scaffold for Therapeutic Innovation

The imidazole propionic acid core structure represents a "privileged scaffold" in medicinal chemistry, amenable to synthetic modification to generate a diverse array of compounds with a wide spectrum of biological activities.[7] Researchers have successfully synthesized and evaluated numerous derivatives with potential applications in various therapeutic areas.

Anticancer Activity

The imidazole moiety is a common feature in many anticancer agents, and derivatives of imidazole propionic acid are being actively investigated for their potential in oncology.[8][9][10]

The anticancer activity of imidazole derivatives is often multi-faceted and can involve:

-

Kinase Inhibition: Many imidazole-based compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[8][11]

-

Induction of Apoptosis: Imidazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.[3][9]

-

Cell Cycle Arrest: These compounds can halt the cell cycle at different checkpoints, preventing the uncontrolled division of cancer cells.[3]

While specific SAR studies on imidazole propionic acid anticancer agents are still emerging, general principles for imidazole-based kinase inhibitors suggest that modifications to the phenyl rings and the propionic acid side chain can significantly impact potency and selectivity.[11]

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

-

Cell Culture: Plate cancer cells (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the imidazole propionic acid derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form a purple formazan product.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[3]

Antimicrobial Activity

The imidazole scaffold is the backbone of several clinically used antifungal agents (e.g., ketoconazole, miconazole).[12] Synthetic imidazole propionic acid derivatives have also demonstrated promising antibacterial and antifungal activities.[13][14][15]

The antimicrobial action of imidazole derivatives can involve:

-

Inhibition of Ergosterol Biosynthesis (Antifungal): In fungi, imidazole compounds inhibit the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane.[12]

-

Disruption of Bacterial Cell Wall Synthesis: Some derivatives may interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[13]

-

Inhibition of Bacterial DNA Replication: Certain compounds have been shown to inhibit bacterial DNA gyrase or topoisomerase, enzymes crucial for DNA replication.

Experimental Workflow: Antimicrobial Susceptibility Testing (Broth Microdilution)

Sources

- 1. reactionbiology.com [reactionbiology.com]

- 2. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer screening of novel imidazole derivatives [wisdomlib.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer’s Disease | Auctores [auctoresonline.org]

- 6. researchgate.net [researchgate.net]

- 7. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. Design and synthesis of some imidazole derivatives containing 2-(4-chlorophenyl)-4, 5-diphenyl imidazole moiety as anti-inflammatory and antimicrobial agents | Semantic Scholar [semanticscholar.org]

A Technical Guide to the Preliminary Screening of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid

This guide provides a comprehensive framework for the initial evaluation of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a novel imidazole derivative. The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals to systematically assess the compound's potential as a therapeutic candidate. By integrating established preclinical screening methodologies with a logical, tiered approach, this document serves as a practical roadmap from initial characterization to go/no-go decisions for further development.

Introduction

Imidazole-containing compounds represent a rich source of biologically active molecules with diverse therapeutic applications, including antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The unique structural features of the imidazole ring allow for versatile interactions with a wide range of biological targets.[1] The subject of this guide, this compound, is a novel entity for which a systematic preliminary screening is essential to elucidate its pharmacological profile. This process is a critical early step in drug discovery, designed to identify potential toxicities and to provide initial evidence of biological activity, thereby informing the decision to commit further resources to its development.[4][5]

The preliminary screening cascade detailed in this guide is structured to first establish a foundational understanding of the compound's physicochemical properties and its general cellular toxicity. Subsequent stages then progress to more specific functional and target-based assays, a strategy that ensures a cost-effective and scientifically rigorous evaluation.

Part 1: Foundational Characterization

A thorough understanding of the physicochemical properties of this compound is a prerequisite for all subsequent biological testing. These parameters influence the compound's solubility, stability, and absorption, distribution, metabolism, and excretion (ADME) properties.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C9H14N2O2 | [6] |

| Molecular Weight | 182.22 g/mol | [6] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| XLogP3-AA | 0.6 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Rotatable Bond Count | 4 | [6] |

Note: The XLogP3-AA value suggests moderate lipophilicity, which is often a desirable trait for drug candidates.

Synthesis

While multiple synthetic routes for imidazole derivatives exist, a common approach involves the reaction of a substituted imidazole with a suitable propanoic acid derivative.[7][8] For this compound, a potential synthesis could involve the alkylation of 2-isopropylimidazole with a 3-halopropanoic acid or its ester, followed by hydrolysis if necessary. The precise reaction conditions would need to be optimized to ensure a good yield and purity of the final product.

Part 2: The Preliminary Screening Cascade

The proposed screening cascade is a tiered approach that begins with broad assessments of cytotoxicity and progresses to more specific assays. This hierarchical workflow allows for early identification of compounds with undesirable properties, thus conserving resources.

Caption: A tiered approach to the preliminary screening of novel compounds.

Tier 1: Foundational Assays

1. In Vitro Cytotoxicity Assays

The initial step in the biological evaluation is to assess the general cytotoxicity of this compound.[4][9] This is crucial for determining the concentration range for subsequent assays and for identifying compounds that are too toxic for therapeutic consideration.[10]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[11]

-

Cell Culture: Plate a panel of representative human cell lines (e.g., a cancerous line like HeLa and a non-cancerous line like HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. The concentration range should be wide enough to determine an IC50 value (e.g., 0.1 µM to 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot the viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Example Cytotoxicity Data

| Cell Line | Compound | IC50 (µM) |

| HeLa | This compound | > 100 |

| HEK293 | This compound | > 100 |

| Doxorubicin (Control) | HeLa | 0.5 |

| Doxorubicin (Control) | HEK293 | 1.2 |

An IC50 value greater than 100 µM in both cancerous and non-cancerous cell lines would suggest that the compound has low general cytotoxicity and is a good candidate for further screening.

Tier 2: Functional and Mechanistic Assays

2. Target Engagement Assays

Once a compound has passed the initial cytotoxicity screen, it is important to determine if it interacts with its intended biological target in a cellular context.[12][13] Target engagement assays provide evidence that the compound is reaching and binding to its target, which is a critical step in validating its mechanism of action.[14][15][16]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for assessing target engagement in intact cells. The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.

-

Cell Treatment: Treat cultured cells with this compound at various concentrations. Include a vehicle-treated control.

-

Heat Treatment: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Detect the amount of the target protein remaining in the soluble fraction using Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

3. Phenotypic Screening

In parallel with target-based approaches, phenotypic screening can provide valuable insights into the compound's biological effects without a priori knowledge of its target.[17] This approach is particularly useful for identifying compounds with novel mechanisms of action.

Experimental Protocol: High-Content Imaging for Morphological Profiling

High-content imaging allows for the quantitative analysis of multiple cellular features, providing a detailed "fingerprint" of a compound's effect on cells.

-

Cell Culture and Treatment: Plate cells in optically clear multi-well plates and treat with this compound at non-toxic concentrations.

-

Staining: Stain the cells with a panel of fluorescent dyes that label different cellular compartments (e.g., nucleus, cytoskeleton, mitochondria).

-

Image Acquisition: Acquire images of the stained cells using an automated high-content imaging system.

-

Image Analysis: Use image analysis software to extract quantitative data on a wide range of cellular features (e.g., cell size, nuclear morphology, mitochondrial texture).

-

Data Interpretation: Compare the morphological profile of the treated cells to that of control cells and to a library of reference compounds with known mechanisms of action. This can help to generate hypotheses about the compound's mode of action.

Conclusion and Future Directions

The preliminary screening of this compound, as outlined in this guide, provides a robust and efficient framework for its initial evaluation. A favorable outcome from this screening cascade—characterized by low cytotoxicity, evidence of target engagement, and a distinct phenotypic profile—would provide a strong rationale for advancing the compound to the next stages of drug discovery, including lead optimization and in vivo efficacy studies. The data generated will be instrumental in building a comprehensive understanding of the compound's therapeutic potential and in guiding its future development.

References

- A Practical Guide to Target Engagement Assays. (2025). Selvita.

- In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.

- Target Engagement Assay Services. (n.d.). Concept Life Sciences.

- Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry.

- Confirming Target Engagement of Novel Compounds: A Comparative Guide for Researchers. (2025). Benchchem.

- Target Engagement Assays in Early Drug Discovery. (n.d.). Journal of Medicinal Chemistry.

- Preliminary Screening of Drug Candidate. (n.d.).

- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.

- Drug discovery: In vitro toxicity testing by flow cytometry. (n.d.). Miltenyi Biotec.

- Update on in vitro cytotoxicity assays for drug development. (2025).

- 3-(1H-imidazol-1-yl)propanoic acid. (n.d.). PubChem.

- Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Principles of early drug discovery. (n.d.). PMC - PubMed Central.

- 3-(2-Isopropyl-imidazol-1-yl)-propionic acid. (n.d.). Sigma-Aldrich.

- 3-(2-isopropyl-imidazol-1-yl)-propionic acid. (n.d.). Guidechem.

- 3-(IMIDAZOL-4-YL)PROPIONIC ACID synthesis. (n.d.). ChemicalBook.

- Current Screening Methodologies in Drug Discovery for Selected Human Diseases. (2018). PMC.

- A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. (2025). Antimicrobial Agents and Chemotherapy.

- Synthesis of 3-(1-Methyl-1 H -imidazol-2-ylthio)propanoic Acid and ( E ) - (2025).

- ChemInform Abstract: Synthesis of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic Acid and (E)-3-(1-Methyl-1H-imidazol-2-ylthio)acrylic Acid. (n.d.).

- United States P

- 3-(2-isopropyl-imidazol-1-yl)-propionic acid. (n.d.). ChemicalBook.

- Diisopropylphenyl-imidazole (DII): A new compound that exerts anthelmintic activity through novel molecular mechanisms. (2018). PubMed.

- Overview on Biological Activities of Imidazole Derivatives. (2022).

- Synthesis and biological activity of some 2-imidazolinylhydrazone deriv

- Synthesis of 1-isopropyl-3-acyl-5-methyl-benzimidazolone Derivatives and Their Antimicrobial Activity. (n.d.). MDPI.

- isopropyl propionate propanoic acid, 1-methylethyl ester. (n.d.). The Good Scents Company.

- Synthesis and Biological Activity of Some 2-aminoimidazoles. (1977). PubMed.

- Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (n.d.).

- Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. (2025).

- Multi-functional ionic liquid compositions for overcoming polymorphism and imparting improved properties for active pharmaceutical, biological, nutritional, and energetic ingredients. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological activity of some 2-imidazolinylhydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and biological activity of some 2-aminoimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. kosheeka.com [kosheeka.com]

- 5. Principles of early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 10. miltenyibiotec.com [miltenyibiotec.com]

- 11. researchgate.net [researchgate.net]

- 12. selvita.com [selvita.com]

- 13. Target Engagement Assay Services [conceptlifesciences.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Enigma: A Technical Guide to the Mechanisms of Action of Novel Imidazole Compounds

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The imidazole scaffold, a five-membered heterocyclic aromatic ring, stands as a cornerstone in medicinal chemistry, lauded for its versatile pharmacophoric properties.[1][2] Its unique electronic characteristics and ability to engage in a multitude of molecular interactions have propelled the development of a vast array of therapeutic agents across diverse disease areas.[1][3] This guide provides an in-depth exploration of the prevalent and emerging mechanisms of action of novel imidazole-based compounds, offering a technical framework for researchers actively engaged in their discovery and development. We will delve into the causality behind experimental choices and provide detailed protocols for elucidating the intricate ways these compounds interact with their biological targets.

I. Imidazole Compounds as Potent Enzyme Inhibitors

A primary mechanism through which imidazole derivatives exert their therapeutic effects is via the inhibition of key enzymes involved in pathological processes.[1] Their ability to coordinate with metal ions in active sites and form hydrogen bonds makes them particularly effective at disrupting enzymatic activity.[4]

Targeting the Kinase Cascade

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] Imidazole-based compounds have emerged as a significant class of kinase inhibitors.[4][5]

Novel imidazole derivatives have shown considerable promise as inhibitors of p38 MAP kinase and the Epidermal Growth Factor Receptor (EGFR). The p38 MAP kinase pathway is a central regulator of inflammatory responses, making its inhibition a key strategy for treating inflammatory diseases.[6] EGFR, a receptor tyrosine kinase, is a well-established target in oncology due to its role in promoting tumor cell proliferation and survival.[7]

Experimental Workflow for Characterizing Kinase Inhibitors

Caption: Workflow for characterizing novel kinase inhibitors.

Detailed Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol is designed to quantify the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.

-

Reaction Setup: In a 96-well plate, add 5 µL of a reaction mixture containing the kinase, the substrate peptide, and the test imidazole compound at various concentrations.

-

Initiate Reaction: Add 5 µL of an ATP solution to each well to start the kinase reaction. Incubate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop Reaction and Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and consume any remaining ATP. Incubate for 40 minutes at room temperature.

-

Convert ADP to ATP and Detect: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes at room temperature.

-

Measure Luminescence: Read the luminescence on a plate reader. The signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Table 1: Inhibitory Activity of Novel Imidazole Compounds against various Kinases

| Compound ID | Target Kinase | Cell Line | IC50 (µM) | Reference |

| BZML (13) | Tubulin Polymerization | SW480 (colorectal) | 0.0274 | [4] |

| Compound 20 | Tubulin Polymerization | A549 (lung) | 1.09 | [4] |

| Compound 7 | Not Specified | K562 (leukemia) | 2.27 | [8] |

| Compound 10 | Not Specified | HL-60 (leukemia) | 1.52 | [8] |

Disrupting the Cytoskeleton: Tubulin Polymerization Inhibition

The microtubule network, composed of tubulin polymers, is essential for cell division, making it an attractive target for anticancer therapies.[9] Several imidazole-based compounds have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[9][10]

Experimental Workflow for Assessing Tubulin Polymerization Inhibitors

Caption: Workflow for evaluating tubulin polymerization inhibitors.

Detailed Protocol: Immunofluorescence Staining for Microtubule Disruption

-

Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with the imidazole compound at various concentrations for a specified time (e.g., 24 hours).

-

Fixation: Gently wash the cells with pre-warmed PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against α-tubulin diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope. Disruption of the microtubule network will be apparent as a diffuse, disorganized pattern compared to the well-defined filamentous network in control cells.

II. Modulating G-Protein Coupled Receptor (GPCR) Signaling

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern drugs.[11] Imidazole derivatives have been successfully developed as both antagonists and allosteric modulators of various GPCRs.

Histamine H3 Receptor Antagonism

The histamine H3 receptor is a presynaptic autoreceptor in the central nervous system that regulates the release of histamine and other neurotransmitters.[12] Antagonists of the H3 receptor have shown therapeutic potential for treating cognitive disorders and other neurological conditions.[12][13] Novel imidazole-based compounds have been identified as potent H3 receptor antagonists.[13][14]

Experimental Workflow for Characterizing GPCR Ligands

Caption: Workflow for characterizing GPCR ligands.

Detailed Protocol: Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for a specific GPCR.

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.

-

Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a radiolabeled ligand (e.g., [3H]-Nα-methylhistamine for the H3 receptor), and varying concentrations of the unlabeled test imidazole compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filter discs in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.[15][16]

Positive Allosteric Modulation of mGluR5

Metabotropic glutamate receptor 5 (mGluR5) is a GPCR involved in synaptic plasticity and is a target for treating neurological and psychiatric disorders.[17] Positive allosteric modulators (PAMs) of mGluR5 enhance the receptor's response to its endogenous ligand, glutamate.[17][18] Imidazole-based compounds have been identified as effective mGluR5 PAMs.[19]

III. Induction of Apoptosis: A Key Anticancer Mechanism

A crucial mechanism by which many imidazole-based anticancer agents exert their effect is through the induction of apoptosis, or programmed cell death.[20][21] This can be a downstream consequence of enzyme inhibition or receptor modulation, leading to the activation of specific signaling pathways that culminate in cell death.

Signaling Pathways to Apoptosis

Novel imidazole compounds can trigger apoptosis through various signaling cascades. For instance, inhibition of survival kinases like AKT can lead to the activation of pro-apoptotic proteins.[8] Furthermore, some imidazole derivatives have been shown to induce apoptosis by upregulating the expression of FoxO3a, which in turn increases the levels of the pro-apoptotic protein Bim.[22]

Caption: A simplified signaling pathway for imidazole-induced apoptosis.

Detailed Protocol: Caspase-3 Activity Assay

This colorimetric assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.

-

Cell Lysis: Treat cells with the novel imidazole compound to induce apoptosis. Lyse the cells using a supplied lysis buffer to release the cellular contents.

-

Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading.

-

Assay Reaction: In a 96-well plate, add a standardized amount of cell lysate to each well. Add a reaction buffer containing the caspase-3 substrate, DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).[23]

-

Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the lysate will cleave the DEVD-pNA substrate, releasing the chromophore p-nitroaniline (pNA).

-

Measure Absorbance: Read the absorbance of the plate at 405 nm using a microplate reader. The amount of pNA released is proportional to the caspase-3 activity.

-

Data Analysis: Compare the absorbance values of treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

IV. Conclusion and Future Perspectives

The imidazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The diverse mechanisms of action, ranging from enzyme inhibition and receptor modulation to the induction of apoptosis, underscore the chemical versatility of this heterocyclic core.[2][3] As our understanding of complex disease pathologies deepens, the rational design of imidazole-based compounds targeting specific nodes in signaling pathways will undoubtedly lead to the development of more effective and safer medicines.[24] The experimental workflows and detailed protocols provided in this guide offer a robust framework for researchers to rigorously characterize the mechanism of action of their novel imidazole compounds, thereby accelerating their journey from the laboratory to the clinic.

References

-

Shafiee, F., & Al-Akra, L. (2023). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 28(15), 5894. [Link]

-

Al-Absi, G. A., Al-kadasi, R. O., & Al-Humaidi, J. Y. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Drug Design, Development and Therapy, 15, 3365–3387. [Link]

-

St-Pierre, S., et al. (2007). Novel imidazole-based histamine H3 antagonists. Bioorganic & Medicinal Chemistry Letters, 17(23), 6571-6575. [Link]

-

MP Biomedicals. (n.d.). Caspase 3 Activity Assay Kit. [Link]

-

Zhang, L., et al. (2013). Comprehensive review in current developments of imidazole-based medicinal chemistry. Medicinal Research Reviews, 33(4), 740-831. [Link]

-

de Esch, I. J., et al. (2005). Allosteric Modulators for mGlu Receptors. Current Topics in Medicinal Chemistry, 5(9), 837-847. [Link]

-

Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

-

Khan, I., et al. (2020). Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia. PLoS One, 15(7), e0235764. [Link]

-

Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

-

Kaur, R., & Kumar, V. (2016). Imidazoles as potential anticancer agents. Future Medicinal Chemistry, 8(11), 1233-1252. [Link]

-

Aydin, E., et al. (2018). Induction of cell apoptosis by imidazole. (A) Effect of imidazole on... ResearchGate. [Link]

-

Jones, C. K., et al. (2012). Positive Allosteric Modulators of Type 5 Metabotropic Glutamate Receptors (mGluR5) and Their Therapeutic Potential for the Treatment of CNS Disorders. Molecules, 17(12), 14035-14066. [Link]

-

Serdaliyeva, D., et al. (2022). Review of pharmacological effects of imidazole derivatives. International Journal of Biology and Chemistry, 15(1), 5-13. [Link]

-

Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]

-

Flanagan, C. A. (2016). GPCR-radioligand binding assays. Methods in Cell Biology, 132, 241-262. [Link]

-

ResearchGate. (n.d.). Simplified schematic diagram of the EGFR signaling pathway depicting... [Link]

-

Tripathi, A. C., et al. (2016). Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Neuroscience, 10, 269. [Link]

-

ResearchGate. (n.d.). Table showing the structures and IC50 values for Cx50 inhibition for... [Link]

-

ResearchGate. (n.d.). Diagrammatic outline of p38 mitogen-activated protein kinase (MAPK)... [Link]

-

van der Vlag, R., et al. (2015). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 172(12), 2947-2957. [Link]

-

Ayala, J. E., et al. (2008). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. Neuropsychopharmacology, 33(9), 2057-2071. [Link]

-

ResearchGate. (n.d.). Synthesis and antiproliferative activity of novel 2-aryl-4-benzoyl-imidazole derivatives targeting tubulin polymerization. [Link]

-

Khan, S. A., et al. (2024). Imidazoles in medicine: a review of its pharmacological and therapeutic applications. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

-

Wang, N., et al. (2015). Imidazole inhibits autophagy flux by blocking autophagic degradation and triggers apoptosis via increasing FoxO3a-Bim expression. Molecular Medicine Reports, 11(3), 1931-1938. [Link]

-

Wikipedia. (n.d.). H3 receptor antagonist. [Link]

-

Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

-

Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

-

Park, D., et al. (2014). Caspase Protocols in Mice. Methods in Molecular Biology, 1133, 161-175. [Link]

-

Vaccaro, W. D., et al. (2006). Novel histamine H3 receptor antagonists based on the 4-[(1H-imidazol-4-yl)methyl]piperidine scaffold. Bioorganic & Medicinal Chemistry Letters, 16(2), 395-399. [Link]

-

ResearchGate. (n.d.). IC 50 values (µM) of compounds 1 and 5 in a panel[25] of 24... [Link]

-

Martín, M. L., et al. (2015). Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5). Bioorganic & Medicinal Chemistry Letters, 25(6), 1318-1323. [Link]

-

Li, Y., et al. (2023). Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes. Pharmaceutics, 15(5), 1348. [Link]

-

Zarubin, T., & Han, J. (2005). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cell Research, 15(1), 11-18. [Link]

-

Abdullah, S., & Ganguly, S. (2023). An overview of imidazole and its analogues as potent anticancer agents. Future Medicinal Chemistry, 15(17), 1621-1646. [Link]

-

ResearchGate. (n.d.). Schematic of p38 pathway signaling. The schematic shows the signaling... [Link]

-

Blue Ridge Institute for Medical Research. (2023). Properties of FDA-approved small molecule protein kinase inhibitors: A 2023 update. [Link]

-

Kathmann, M., et al. (1998). Novel Histamine H(3)-receptor Antagonists With Carbonyl-Substituted 4-(3-(phenoxy)propyl)-1H-imidazole Structures Like Ciproxifan and Related Compounds. Journal of Medicinal Chemistry, 41(12), 2068-2077. [Link]

-

Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]

-

ResearchGate. (n.d.). A schematic diagram of the structure EGFR. (a) Full-length EGFR showing... [Link]

-

ResearchGate. (n.d.). IC50 value of compounds on each cell line. [Link]

-

Rather, R. A., & Bhat, G. R. (2023). Development of tubulin polymerization inhibitors as anticancer agents. Expert Opinion on Drug Discovery, 18(12), 1367-1383. [Link]

-

Uslaner, J. M., et al. (2009). mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning. Neuropsychopharmacology, 34(4), 923-936. [Link]

Sources

- 1. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinmedkaz.org [clinmedkaz.org]

- 4. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies [mdpi.com]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of imidazole and its analogues as potent anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. H3 receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. Novel imidazole-based histamine H3 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel histamine H(3)-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures like ciproxifan and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. multispaninc.com [multispaninc.com]

- 16. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Discovery and SAR of novel series of imidazopyrimidinones and dihydroimidazopyrimidinones as positive allosteric modulators of the metabotropic glutamate receptor 5 (mGlu5) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of imidazole derivatives on cellular proliferation and apoptosis in myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. spandidos-publications.com [spandidos-publications.com]

- 23. mpbio.com [mpbio.com]

- 24. tandfonline.com [tandfonline.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for the Solubilization of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid for In Vitro Assays

Abstract

This document provides a detailed protocol and technical guidance for the solubilization of 3-(2-isopropyl-1H-imidazol-1-yl)propanoic acid, a compound featuring both acidic (propanoic acid) and basic (imidazole) functional groups. Achieving a stable and homogenous solution is paramount for generating accurate and reproducible data in biological and biochemical assays. This guide outlines methods for preparing high-concentration stock solutions in organic solvents, such as Dimethyl Sulfoxide (DMSO), and subsequent dilution into aqueous buffers. It also presents an alternative direct solubilization method in aqueous media via pH adjustment. The protocols are designed to address common challenges, such as precipitation, and ensure the integrity of the compound for downstream applications.

Compound Properties and Structural Considerations

Understanding the physicochemical properties of this compound is fundamental to developing an effective dissolution strategy.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₄N₂O₂ | [1] |

| Molecular Weight | 182.22 g/mol | [1] |

| CAS Number | 462068-54-8 |[1] |

The molecule's structure is amphiphilic and zwitterionic in nature. It contains:

-

An imidazole ring : A polar, aromatic heterocycle with a basic nitrogen atom (pKa of protonated imidazole is ~7). Imidazole-containing structures are often soluble in polar solvents.[2]

-

A propanoic acid group : An acidic functional group (pKa typically ~4-5).[3]

-

An isopropyl group : A non-polar, hydrophobic moiety.

This combination means that the compound's net charge, and therefore its aqueous solubility, is highly dependent on pH. At a pH between the two pKa values (the isoelectric point), the molecule will likely exist as a zwitterion with minimal net charge, leading to its lowest aqueous solubility. Adjusting the pH away from this point—either lower to protonate the carboxylate or higher to deprotonate the imidazole ring—will increase solubility by forming a charged salt.

Recommended Protocol: High-Concentration Stock in DMSO

For most high-throughput screening and laboratory assays, the most reliable method is to first create a high-concentration stock solution in a non-aqueous, polar aprotic solvent like DMSO.[4] This leverages the compound's organic character and provides a stable, concentrated source for preparing working solutions.

Materials and Equipment

-

This compound powder

-

High-purity, anhydrous DMSO

-

Analytical balance[5]

-

Class A volumetric flasks[5]

-

Calibrated pipettes

-

Vortex mixer

-

Ultrasonic bath (optional)

Step-by-Step Protocol for 10 mM DMSO Stock

-

Tare the Balance: Place a clean, dry weighing vessel (e.g., weigh boat or glass vial) on the analytical balance and tare it.

-

Weigh the Compound: Accurately weigh a precise amount of the compound. For example, to prepare 1 mL of a 10 mM solution, weigh 1.822 mg.

-

Transfer to Flask: Carefully transfer the weighed powder into a Class A volumetric flask of the appropriate size.

-

Initial Dissolution: Add approximately 70-80% of the final volume of DMSO to the flask.

-

Promote Solubilization: Cap the flask and vortex thoroughly for 1-2 minutes. If dissolution is slow, sonication in a water bath for 5-10 minutes can be applied to break up aggregates. Visually inspect to ensure no solid particles remain.

-

Bring to Final Volume: Once the solid is completely dissolved, add DMSO to the calibration mark on the volumetric flask.

-

Homogenize: Invert the capped flask 10-15 times to ensure the final solution is homogenous.

-

Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.[7]

Preparation of Aqueous Working Solutions

The most critical step for assay success is the dilution of the DMSO stock into the final aqueous assay buffer (e.g., PBS, TRIS, cell culture medium). This is where precipitation, or "crashing out," is most likely to occur, representing a "kinetic" solubility limit.[8]

Workflow for Aqueous Dilution

Caption: Workflow for preparing aqueous working solutions.

Step-by-Step Protocol

-

Pre-fill with Buffer: Add the required volume of the final aqueous assay buffer to a sterile tube.

-

Add Stock to Buffer: While vigorously vortexing the tube of buffer, add the calculated small volume of the DMSO stock solution directly into the liquid.

-

Causality Explained: Adding the concentrated stock to a large volume of buffer with high-energy mixing rapidly disperses the compound molecules, minimizing localized high concentrations that favor precipitation.[8]

-

-

Maintain DMSO Concentration: Ensure the final concentration of DMSO in the working solution is low (typically <0.5%) to avoid solvent effects that could impact assay performance or cell viability.

-

Inspect and Use: After mixing, visually inspect the solution against a dark background to ensure it is clear and free of particulates. Use the freshly prepared working solution immediately, as the compound may have lower stability or a tendency to precipitate over time in aqueous media.

Alternative Protocol: Direct Solubilization in Aqueous Buffer

In cases where DMSO is not permissible, direct solubilization into an aqueous buffer can be attempted by adjusting the pH to form a soluble salt in situ. Given the presence of the propanoic acid group, raising the pH to deprotonate the carboxyl group is the most logical approach.

Decision Logic for Solubilization Strategy

Caption: Decision tree for selecting a solubilization method.

Step-by-Step Protocol

-

Suspend Compound: Add the weighed compound to a volume of purified water (or a low-buffering-capacity solution) that is less than the final target volume. The compound will likely not dissolve and will form a suspension.

-

Initial Mixing: Stir or vortex the suspension.

-

Adjust pH: While stirring, add a dilute solution of sodium hydroxide (e.g., 0.1 N NaOH) dropwise. Monitor the solution for clarity.

-

Observe Dissolution: As the pH increases, the carboxylic acid will be deprotonated to the more soluble carboxylate salt, and the compound should dissolve. Stop adding base as soon as the solution becomes clear.

-

Final Volume and Buffer: Add a concentrated buffer stock (e.g., 10x PBS) to achieve the desired final buffer composition and pH. Bring the solution to its final volume with purified water.

-

Verify pH: Check the final pH of the solution and adjust if necessary.

Troubleshooting

Table 2: Common Issues and Solutions

| Problem | Probable Cause | Recommended Solution(s) |

|---|---|---|

| Compound precipitates upon dilution from DMSO stock into aqueous buffer. | The final concentration exceeds the compound's kinetic solubility limit in the assay medium. | 1. Decrease the final concentration of the compound.2. Ensure vigorous mixing during dilution.3. Slightly pre-warm the aqueous buffer (e.g., to 37°C) before adding the stock.4. If the assay allows, slightly increase the final DMSO percentage (e.g., from 0.1% to 0.5%). |

| DMSO stock solution appears cloudy or has crystals after thawing. | The compound has low solubility in DMSO at lower temperatures, or water has contaminated the stock. | 1. Warm the vial to room temperature or 37°C and vortex thoroughly to redissolve.2. Use anhydrous DMSO and ensure proper storage to prevent water absorption. |

| Inconsistent or non-reproducible assay results. | Incomplete dissolution or precipitation in the assay plate wells. | 1. Prepare working solutions fresh for each experiment.2. Visually inspect assay plates for any signs of precipitation.3. Re-evaluate the maximum tolerated final concentration of the compound in the assay buffer. |

References

-

Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]

-

FasterCapital. (n.d.). Best Practices For Stock Solutions. [Link]

-